2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2S/c1-12(2)23-17-15-10-22-26(18(15)25-19(24-17)29-3)9-8-21-16(27)11-28-14-6-4-13(20)5-7-14/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGQHSZPMZLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C16H20FN3O3S
- Molecular Weight: 351.4 g/mol
- CAS Number: 147118-37-4
- Melting Point: 137-140°C
- Boiling Point: 538.3±60.0°C
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. Research indicates that derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines.
-
Cytotoxicity Assays:
- The MTT assay demonstrated that compounds with similar structures to our target compound showed stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Notably, one study reported that a derivative increased apoptosis through the activation of caspases (caspase 9, caspase 8, and caspase 3/7) and modulated NF-κB expression, promoting pro-apoptotic factors such as p53 and Bax .
- Mechanisms of Action:
Neuropharmacological Effects
Research into compounds structurally related to our target has also indicated potential neuropharmacological effects. For instance, derivatives have been explored as positive allosteric modulators (PAMs) of the GABA-A receptor, which plays a crucial role in neurotransmission and has implications for anxiety and seizure disorders .
Case Study 1: Anticancer Activity in Breast Cancer Models
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer effects. The most promising compound exhibited:
- IC50 Values: Lower than those observed for cisplatin.
- Mechanistic Insights: Induction of apoptosis via caspase activation and ROS generation.
Case Study 2: Neuropharmacological Modulation
Another investigation focused on the ability of related compounds to act as PAMs at the GABA-A receptor:
- Metabolic Stability: Enhanced stability was noted compared to traditional ligands.
- Functional Assays: Increased receptor activity was confirmed through electrophysiological recordings.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H20FN3O3S |
| Molecular Weight | 351.4 g/mol |
| Melting Point | 137-140°C |
| Boiling Point | 538.3±60.0°C |
| Anticancer IC50 (MCF-7) | Lower than cisplatin |
| Mechanisms | Apoptosis induction via ROS |
Comparison with Similar Compounds
Research Implications and Gaps
Biological Activity: No direct data for the target compound, but structural analogs (e.g., ) show kinase inhibition or antimicrobial activity. The methylthio group in the target may act as a hydrogen bond acceptor, enhancing binding to kinase ATP pockets .
Metabolic Stability: Fluorinated and thioether groups (target, ) resist oxidative metabolism better than non-halogenated analogs .
Future Directions :
- In vitro profiling : Compare IC50 values against kinases (e.g., JAK2, EGFR).
- ADME Studies : Evaluate oral bioavailability and half-life relative to .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
